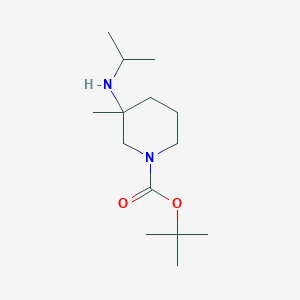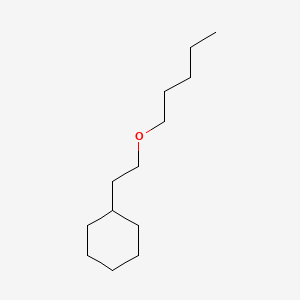
(2-(Pentyloxy)ethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Pentyloxy)ethyl)cyclohexane is an organic compound with the molecular formula C13H26O It is a derivative of cyclohexane, where a pentyloxyethyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pentyloxy)ethyl)cyclohexane typically involves the reaction of cyclohexane with 2-(pentyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or another strong acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to increase efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
(2-(Pentyloxy)ethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The pentyloxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or other substituted cyclohexane compounds.
Scientific Research Applications
(2-(Pentyloxy)ethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Pentyloxy)ethyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that mediate its effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(Butyloxy)ethyl)cyclohexane
- (2-(Hexyloxy)ethyl)cyclohexane
- (2-(Heptyloxy)ethyl)cyclohexane
Uniqueness
(2-(Pentyloxy)ethyl)cyclohexane is unique due to its specific pentyloxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
54852-75-4 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
2-pentoxyethylcyclohexane |
InChI |
InChI=1S/C13H26O/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h13H,2-12H2,1H3 |
InChI Key |
SDQQSGSKFMYGII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


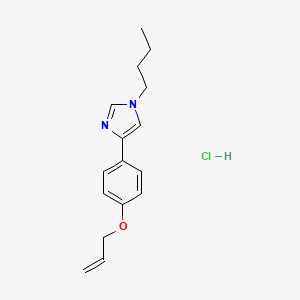
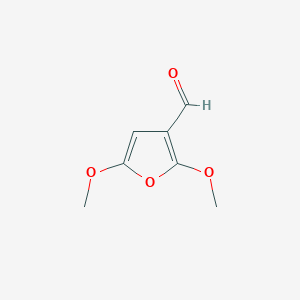

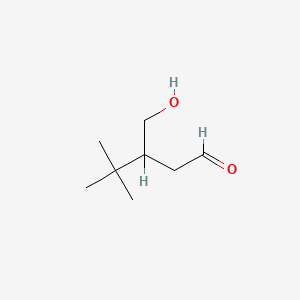
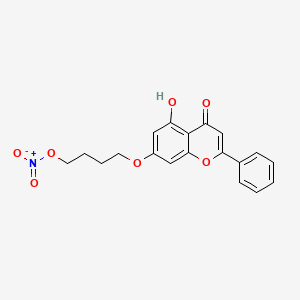
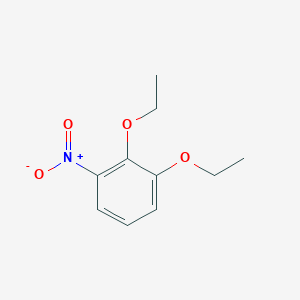
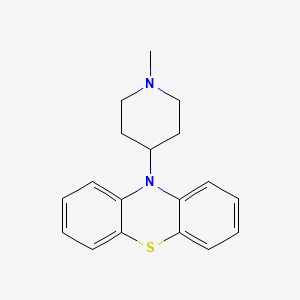
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
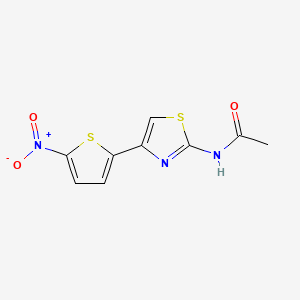
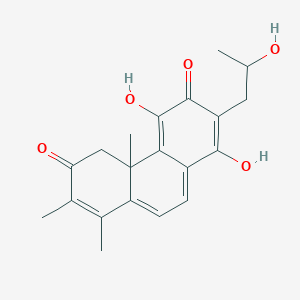
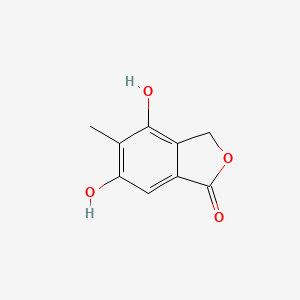
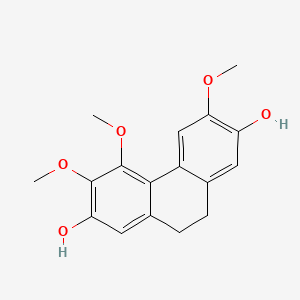
![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)
